molecular formula C19H24N2O5S B2630070 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide CAS No. 899739-20-9

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2630070
CAS No.: 899739-20-9
M. Wt: 392.47
InChI Key: SVZNGYILJDUWCE-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzamide core, along with a sulfamoyl group linked to a phenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

  • Introduction of the Sulfamoyl Group: : The next step involves the introduction of the sulfamoyl group. This can be achieved by reacting the benzamide with a suitable sulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the Phenethyl Moiety: : The final step involves the attachment of the phenethyl moiety. This can be done through a nucleophilic substitution reaction where the sulfamoyl group is reacted with 3-methoxyphenethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide and sulfamoyl groups can be reduced to their respective amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Products include 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Products include 3-methoxy-N-(2-(N-(3-methoxyphenethyl)amino)ethyl)benzamide.

    Substitution: Products depend on the nucleophile used, such as 3-ethoxy-N-(2-(N-(3-ethoxyphenethyl)sulfamoyl)ethyl)benzamide.

Scientific Research Applications

3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The methoxy and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The phenethyl moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(2-(N-(3-methoxyphenethyl)sulfamoyl)ethyl)benzamide: Lacks the methoxy group on the benzamide core.

    3-methoxy-N-(2-(N-(phenethyl)sulfamoyl)ethyl)benzamide: Lacks the methoxy group on the phenethyl moiety.

Uniqueness

The presence of methoxy groups on both the benzamide core and the phenethyl moiety makes this compound unique. These groups can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-methoxy-N-[2-[2-(3-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-17-7-3-5-15(13-17)9-10-21-27(23,24)12-11-20-19(22)16-6-4-8-18(14-16)26-2/h3-8,13-14,21H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZNGYILJDUWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNS(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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